4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Chemical Identity Structural Comparison Procurement Purity

The compound 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2549036-48-6) is a synthetic, small-molecule heterocycle belonging to the piperazinyl-pyrimidine class. Its structure features a 4-morpholinopyrimidine core, a 4-substituted piperazine linker, and a pyridin-3-ylmethyl terminus.

Molecular Formula C19H26N6O
Molecular Weight 354.4 g/mol
CAS No. 2549036-48-6
Cat. No. B6444672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS2549036-48-6
Molecular FormulaC19H26N6O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CN=CC=C4
InChIInChI=1S/C19H26N6O/c1-16-21-18(13-19(22-16)25-9-11-26-12-10-25)24-7-5-23(6-8-24)15-17-3-2-4-20-14-17/h2-4,13-14H,5-12,15H2,1H3
InChIKeyQHVSBHOHZZGSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2549036-48-6): Physicochemical and Structural Baseline


The compound 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2549036-48-6) is a synthetic, small-molecule heterocycle belonging to the piperazinyl-pyrimidine class [1]. Its structure features a 4-morpholinopyrimidine core, a 4-substituted piperazine linker, and a pyridin-3-ylmethyl terminus [1]. This arrangement is a common pharmacophore for ATP-competitive kinase inhibition, particularly for lipid kinases like PI3K, but also appears in ligands for GPCRs and viral targets [2]. Key physicochemical properties reported include a molecular weight of 354.45 g/mol, a topological polar surface area (PSA) of 57.62 Ų, and a calculated logP of 1.41, placing it within drug-like chemical space per Lipinski's rules [1].

Structurally unique morpholinopyrimidine with low similarity to known actives, enabling novel chemotype exploration
Drug-like physicochemical profile (moderate size, low lipophilicity) suitable for ATP-competitive kinase screening
Sourcing as pure reference compound for SAR, selectivity panel, or computational model validation studies

Procurement Risk: Why 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Cannot Be Replaced by Generic Analogs


Piperazinyl-pyrimidine analogs are highly sensitive to substitution patterns; minor structural changes can lead to profound shifts in selectivity and potency [1]. For instance, the 'magic methyl' effect—adding a single methyl group like the 2-methyl on the target compound's pyrimidine ring—can improve potency by >100-fold in certain kinases by stabilizing a preferred bioactive conformation [2]. Simply replacing the 4-(pyridin-3-yl)methyl terminus with an isomeric pyridin-4-ylmethyl or benzyl group can completely invert target selectivity or abolish activity due to altered hinge-binding geometry and lipophilic interactions [1]. Therefore, without explicit, matched-pair quantitative data, any generic substitution in a screening campaign or SAR study risks a false negative or misleading structure-activity conclusion, making sourcing the exact compound a strict scientific requirement.

Magic methyl Removal or relocation of the 2-methyl group can alter binding conformation and potency >100-fold, invalidating SAR continuity with des-methyl analogs
Hinge geometry Isomeric pyridinyl linkers (e.g., pyridin-4-ylmethyl) or benzyl replacements may invert kinase selectivity or abolish target engagement
Scaffold mismatch Analog-to-analog substitution without matched-pair data risks false negatives in screening or misleading structure-activity conclusions

Quantitative Differentiation Data for 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2549036-48-6): A Procurement-Focused Comparison


Structural Uniqueness vs. Closest Commercial and Patent Analogs

A structural search across major public databases (ChEMBL, BindingDB, PubChem) and the PI3K inhibitor patent WO2008125835A1 reveals that the exact combination of a 2-methylpyrimidine, a 6-morpholine, and a 4-[(pyridin-3-yl)methyl]piperazin-1-yl substituent is unique to this compound [1][2]. The closest analogs typically lack the morpholine on the pyrimidine, or place the pyridinyl group on a different core position, or use a pyrazolo[3,4-d]pyrimidine scaffold instead of a simple pyrimidine [2]. This specific arrangement has no quantitative bioactivity data in the public domain as of May 2026 [1]. This structural distinction is a critical procurement factor: only this CAS number guarantees the exact vector geometry and hydrogen-bonding capacity needed for a specific medicinal chemistry or chemical biology hypothesis.

Structural novelty
Reported
Tanimoto similarity < 0.75
Unique chemotype distinct from known actives; no public bioactivity data
Versus closest commercial analogs (ECFP4, ChEMBL 34, BindingDB)
Chemical Identity Structural Comparison Procurement Purity

Physicochemical Differentiation: Ligand Efficiency Metrics vs. In-Class Baseline

The calculated physicochemical properties for this compound indicate a moderate lipophilic ligand efficiency (LLE) profile compared to the average PI3K inhibitor in clinical development [1]. With a molecular weight of 354.45 g/mol and a calculated logP of 1.41, the compound has a drug-like profile (Lipinski violations = 0) [2]. Its topological polar surface area (tPSA) of 57.62 Ų suggests good passive permeability potential, as values below 140 Ų are generally associated with oral bioavailability [2]. This differentiates it from many historical PI3K inhibitors like LY294002 (MW 307.3, logP ~1.9) which have a higher lipophilicity for their molecular weight, potentially leading to poorer solubility.

Physicochemical profile
Class-level inference
Target compound: logP 1.41, MW 354.5, tPSA 57.6 Ų
Idelalisib: logP 2.2, MW 415.4; LY294002: logP 1.9, MW 307.3
Lower lipophilicity may support favorable solubility profile for screening
LLE not calculable (no measured IC50); ADME predictions require validation
Drug-likeness Ligand efficiency Physicochemical properties

Target Selectivity Space: Chemoproteomic Liability of the Pyridinyl-Piperazine Warhead

The pyridin-3-ylmethyl piperazine moiety is a privileged structure in kinase inhibitor design, but its presence does not guarantee specific kinase targeting [1]. Without experimental data, the compound's selectivity can only be inferred from class-level behavior. Many piperazinyl-pyrimidines exhibit polypharmacology, binding to multiple kinases, GPCRs, and even viral proteins [2]. For example, the structurally distinct compound 1-(4-{4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}phenyl)urea shows a completely different target profile [2]. This implies that a scientist purchasing this compound must treat it as a chemical probe with an undefined target profile until explicitly profiled, a critical differentiator from characterized tool compounds like the PI3Kδ inhibitor CAL-101 (Idelalisib) which have well-defined selectivity profiles.

Selectivity risk
Class-level inference
Target compound: uncharacterized selectivity, potential polypharmacology
Idelalisib: PI3Kδ IC50 2.5 nM, >300-fold selectivity window
Selectivity panel essential to avoid misattribution in target-based assays
Piperazine scaffold linked to off-target GPCR activity; requires profiling
Kinase selectivity Chemoproteomics Piperazine pharmacology

Recommended Applications for 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) or Scaffold-Hopping Starting Point

Given its low molecular weight (354.45 g/mol) and favorable logP (1.41), this compound is well-suited as a lead-like starting point for a medicinal chemistry program targeting ATP-binding sites [1]. Its structural novelty, as confirmed by a lack of public bioactivity data and low similarity to known actives, makes it an attractive candidate for scaffold-hopping exercises where a novel intellectual property position is critical.

Selectivity Panel Profiling for Kinase or GPCR Selectivity Profiling

The compound's privileged piperazinyl-pyrimidine scaffold makes it an ideal candidate for broad panel screening against a diverse set of kinases, GPCRs, and other protein families [1]. This application is directly informed by the evidence of its uncharacterized selectivity profile. A scientific user would purchase this compound to generate a unique selectivity fingerprint, adding value to internal databases and potentially uncovering a new therapeutic target.

Computational Chemistry Model Validation

The high-quality, publicly unavailable bioactivity data for this compound make it a valuable dataset for validating molecular docking, free energy perturbation (FEP), or machine learning-based predictive models [1][2]. Its moderate size and defined hydrogen-bonding features (7 acceptors, 0 donors) provide a rigorous test for computational methods aiming to predict binding poses and affinities for novel chemotypes.

Application
Selection Property
Validation Focus
Fragment-based or scaffold-hopping studies
Novel lead-like chemotype with low structural similarity to known kinase ligands
Binding affinity and selectivity fingerprint generation
Kinase and GPCR selectivity panel profiling
Uncharacterized selectivity profile; privileged piperazinyl-pyrimidine scaffold
Off-target liability assessment and target deconvolution
Computational model validation (docking, FEP, ML)
Defined hydrogen-bonding features (7 acceptors, 0 donors), moderate molecular size
Prediction accuracy for novel chemotype binding poses and affinities
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